HDAC2/3 Selectivity Profile of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile versus HDAC6 and Reference Inhibitors
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile exhibits a distinct subclass I HDAC selectivity profile, with an IC₅₀ of 205 nM against HDAC2 and 136 nM against the HDAC3/NCOR1 complex, while showing negligible inhibition of HDAC6 (IC₅₀ > 32,000 nM) [1]. This represents a >156-fold selectivity window for HDAC2/3 over HDAC6. In comparison, the pan-HDAC inhibitor vorinostat (SAHA) displays an HDAC2 IC₅₀ of 130 nM but lacks the same degree of subclass selectivity .
| Evidence Dimension | HDAC2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 205 nM |
| Comparator Or Baseline | Vorinostat: IC₅₀ = 130 nM |
| Quantified Difference | Target compound is 1.58-fold less potent against HDAC2 but offers subclass I selectivity (HDAC6 IC₅₀ > 32,000 nM) |
| Conditions | Inhibition of recombinant human HDAC2 assessed via deacetylation of FLUOR DE LYS Green substrate; preincubation 10 min (BindingDB assay) |
Why This Matters
The subclass I HDAC selectivity profile (HDAC2/3 over HDAC6) is a critical parameter for epigenetic probe development, as HDAC6 inhibition is associated with distinct and potentially confounding biological effects; this selectivity profile is not universally shared by all pyrimidine-5-carbonitrile analogs.
- [1] BindingDB. BDBM50525180 (ChEMBL4446236). Enzyme Inhibition Constant Data for 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile against HDAC2, HDAC3/NCOR1, and HDAC6. Retrieved April 21, 2026. View Source
